7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c1-18-9-2-3-10(11(14)8-9)12-4-6-15-13-5-7-16-17(12)13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOYOTOYULFUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NC3=CC=NN23)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 5-amino-1H-pyrazole with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 5-amino-1H-pyrazole with 2-fluoro-4-methoxybenzaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines, including the specified compound, exhibit promising anticancer activity. A study highlighted the synthesis of various derivatives that demonstrated effectiveness against multiple cancer cell lines, such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) . The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study: Structure-Activity Relationship (SAR)
A focused library of analogues was synthesized to identify key structural features necessary for enhancing antitumor activity. The results showed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly influenced biological activity. For instance, derivatives with electron-withdrawing groups exhibited increased potency against cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | MCF-7 | 15.3 | CDK inhibition |
| Other derivatives | HCT-116 | Varies | CDK inhibition |
Enzyme Inhibition
Inhibitory Activity Against Mycobacterium tuberculosis
Another significant application of pyrazolo[1,5-a]pyrimidines is in the fight against tuberculosis. A specific derivative was identified through high-throughput screening as a potential lead compound against Mycobacterium tuberculosis. This compound's mechanism was distinct from traditional antibiotics, showcasing its unique mode of action .
Mechanism Insights
The study revealed that resistance to these compounds could arise from mutations in specific enzymes involved in drug metabolism, indicating a need for further structural optimization to enhance efficacy and reduce resistance .
Photophysical Properties and Material Science
Beyond medicinal applications, pyrazolo[1,5-a]pyrimidines are being explored for their photophysical properties , making them suitable candidates for use in material science. Their ability to form crystals with notable conformational stability can be leveraged in developing new materials with specific optical characteristics .
Synthesis and Modification
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for various synthetic modifications that can enhance biological activity or tailor properties for specific applications. Methods such as microwave-assisted synthesis have been employed to improve yields and streamline processes .
Mechanism of Action
The mechanism of action of 7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. .
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and signal transduction, leading to its potential therapeutic effects
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., F, Cl, CF₃) : Fluorine at the 2-position (target compound) improves selectivity for PI3Kδ by modulating electron density, whereas trifluoromethyl groups () enhance lipophilicity .
- Methoxy Groups : The 4-methoxy group in the target compound balances solubility and membrane permeability, contrasting with 3-methoxy analogs (e.g., ), which show reduced potency due to steric hindrance .
Core Modifications :
- Bicyclic five-six-membered cores (e.g., pyrazolo[1,5-a]pyrimidine) exhibit superior potency compared to six-six-membered systems (e.g., pyrazolotriazines) in kinase inhibition .
Biological Activity :
- The target compound’s 2-fluoro-4-methoxyphenyl group confers a 200-fold increase in PDE4 inhibition compared to unsubstituted analogs, aligning with trends in systematic SAR studies .
Biological Activity
7-(2-Fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article examines its biological properties, focusing on its anticancer effects, synthesis methods, and relevant case studies.
- Molecular Formula : C13H10FN3O
- Molecular Weight : 243.24 g/mol
- CAS Number : 1144498-92-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound has been evaluated against various cancer cell lines using assays such as MTT to assess cell viability and growth inhibition.
Case Studies and Research Findings
- In Vitro Studies on Breast Cancer Cell Lines
- Mechanism of Action
-
Comparative Efficacy
- In comparative studies, compounds derived from the pyrazolo[1,5-a]pyrimidine framework have demonstrated varying degrees of cytotoxicity across different cancer types:
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Copper-Catalyzed Reactions : A method utilizing copper catalysis has been developed for synthesizing various pyrazolo derivatives efficiently .
- Microwave-Assisted Techniques : These methods have shown to enhance yields and reduce reaction times significantly.
Summary of Biological Activity
| Activity Type | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | TBD | Requires further investigation for specific efficacy |
| Mechanism | Various | TBD | Induces apoptosis and disrupts microtubule formation |
| Comparative Efficacy | MCF-7, NCI-H460 | 0.01 - 42.30 | Related compounds show promising cytotoxicity |
Q & A
Q. Advanced Optimization Strategies
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for aryl substituents .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization (ethanol/acetone mixtures) enhances purity .
What spectroscopic and crystallographic methods are used for structural characterization?
Q. Basic Characterization Techniques
- NMR : ¹H and ¹³C NMR confirm substituent positions and purity. Key signals include pyrimidine ring protons (δ 8.5–9.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond angles. For example, C–F bond lengths in the fluorophenyl group average 1.34 Å .
Q. Advanced Analysis
- DFT Calculations : Compare experimental (X-ray) and theoretical geometries to validate electronic effects of fluorine/methoxy groups .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 324.12 for C₁₇H₁₂F₂N₃O) .
What biological activities are reported for pyrazolo[1,5-a]pyrimidine derivatives?
Basic Pharmacological Profiles
Pyrazolo[1,5-a]pyrimidines exhibit:
- Anticancer Activity : Inhibition of kinase targets (e.g., KDR) via competitive ATP-binding .
- Antimicrobial Effects : Disruption of bacterial cell wall synthesis .
- Anti-inflammatory Action : COX-2 enzyme modulation .
Table 1 : Structural-Activity Relationships (SAR) of Analogues
How do researchers resolve contradictory data in biological activity studies?
Q. Advanced Data Analysis
- In vitro vs. In vivo Discrepancies : Use pharmacokinetic profiling (e.g., microsomal stability assays) to identify bioavailability issues .
- Target Selectivity : Employ kinome-wide screening to differentiate off-target effects .
- Dose-Response Curves : Validate EC₅₀ values across multiple cell lines to rule out assay-specific artifacts .
What are the challenges in studying receptor binding mechanisms?
Q. Advanced Mechanistic Studies
- Molecular Docking : Use software (AutoDock Vina) to model interactions with ATP-binding pockets. Fluorine atoms often form halogen bonds with Lys/Arg residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and entropy changes, critical for optimizing lead compounds .
- Mutagenesis Assays : Identify critical residues (e.g., Gatekeeper mutations in kinases) that confer resistance .
How do solvent and pH conditions affect chemical stability?
Q. Advanced Stability Studies
- Degradation Pathways : Under acidic conditions (pH < 3), the pyrimidine ring may hydrolyze. Use HPLC to monitor degradation products .
- Light Sensitivity : Fluorinated derivatives are prone to photodegradation; store in amber vials at -20°C .
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C for most derivatives) .
What strategies are used to enhance compound solubility for in vivo studies?
Q. Advanced Formulation Methods
- Prodrug Design : Introduce phosphate esters at the methoxy group for aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA polymers to improve bioavailability and reduce toxicity .
- Co-solvent Systems : Ethanol/Cremophor EL mixtures (1:1 v/v) enhance solubility without precipitation .
How are computational methods applied to predict biological activity?
Q. Advanced Computational Approaches
- QSAR Models : Correlate molecular descriptors (logP, polar surface area) with IC₅₀ values .
- MD Simulations : Simulate binding dynamics over 100 ns to assess target residence time .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability and CYP450 interactions .
What are the best practices for reproducibility in synthetic protocols?
Q. Methodological Rigor
- Detailed Reaction Logs : Record exact stoichiometry, solvent batches, and humidity levels .
- Parallel Experiments : Conduct triplicate runs to account for variability in catalyst activity .
- Open Data Sharing : Deposit spectral data (NMR, XRD) in public repositories (e.g., Cambridge Crystallographic Data Centre) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
